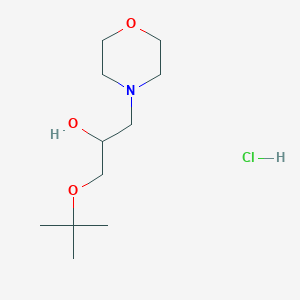

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

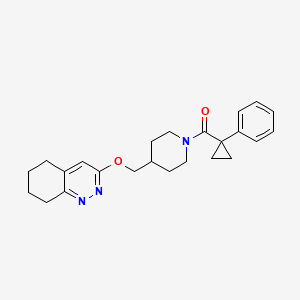

“1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound with the molecular formula C11H24ClNO3 and a molecular weight of 253.77. It is often used in various chemical reactions .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process typically involves multiple steps and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . These techniques can provide information about the intermolecular interactions and the overall structure of the molecule .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used in oxidation reactions to produce arylethanone derivatives . The specific reactions that this compound can participate in will depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the density and speed of sound of this compound can be measured and used to compute various excess properties . These properties can provide information about the intermolecular interactions in the compound .Aplicaciones Científicas De Investigación

Chemoselective Tert-butoxycarbonylation

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride has been demonstrated as a key intermediate in the synthesis of chemoselective tert-butoxycarbonylation reagents. These reagents are essential for the protection of amines and phenols in the synthesis of complex molecules, showing high yield and selectivity under mild conditions (Ouchi et al., 2002); (Saito et al., 2006).

Synthesis of Morpholine Derivatives

This compound is pivotal in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, showcasing its utility in expanding the chemical space of morpholines through electrophile-induced ring closure and subsequent transformations (D’hooghe et al., 2006).

σ1 Receptor Ligand Development

In the realm of pharmacology, this compound derivatives have been explored for their potential in treating pain through the development of σ1 receptor ligands. These compounds exhibit significant σ1 receptor affinity, offering a promising avenue for the development of new analgesics (Navarrete-Vázquez et al., 2016).

Catalytic Activity Studies

Moreover, the compound has been utilized in studies focusing on the synthesis of discrete, solvent-free alkaline-earth metal cations, highlighting its role in developing catalysts for polymerization reactions and enhancing our understanding of metal···fluorine interactions (Sarazin et al., 2011).

Antibacterial Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Isakhanyan et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as tert-butyl esters, are known to have large applications in synthetic organic chemistry . They are often used in reactions involving elimination and in the synthesis of Boc-protected α-amino acids .

Mode of Action

1-(Tert-butoxy)-3-morpholinopropan-2-ol hydrochloride likely interacts with its targets through a mechanism involving the tert-butoxy group. The tert-butoxy radicals formed from similar compounds are effective at hydrogen-atom abstraction . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

The tert-butyl group, which is part of the compound’s structure, is known to have unique reactivity patterns and characteristic applications in chemical transformations . It is also implicated in biosynthetic and biodegradation pathways .

Result of Action

The compound’s tert-butoxy group is known to perform poorly in substitution, eliminating any side reactions when the desired product is the elimination product . This suggests that the compound may have a similar effect at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the chemical environment in which the compound is used, the presence of other substances, and the physical conditions such as temperature and pH. For instance, the tert-butoxy group’s basic strength depends on the medium .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-11(2,3)15-9-10(13)8-12-4-6-14-7-5-12;/h10,13H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCAOLFUNEXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2454626.png)

![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-(methylamino)-N-(2-methylpropyl)acetamide](/img/structure/B2454637.png)

![N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2454640.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)